Arabinogalactano

Descripción general

Descripción

Galactoarabinan is a natural product found in Opuntia stricta, Larix gmelinii, and other organisms with data available.

Aplicaciones Científicas De Investigación

Adyuvante Inmunológico

Se ha informado que el arabinogalactano sirve como un adyuvante inmunológico. Se sabe que mejora la respuesta inmunitaria del cuerpo, particularmente en el contexto de la eficacia de las vacunas. Esta aplicación es crucial en los productos farmacéuticos, donde se puede utilizar para mejorar la reacción del sistema inmunitario a las vacunas .

Investigación del Cáncer

En la investigación del cáncer, el this compound puede desempeñar un papel en la prevención del cáncer de hígado. Lo hace mejorando la función inmunitaria y potencialmente bloqueando la metástasis de las células cancerosas en el hígado. Esto se basa en estudios en animales que han demostrado una reducción en la colonización de células tumorales con el uso de this compound .

Crecimiento y Desarrollo de las Plantas

Las this compound-proteínas (AGPs) están involucradas en varios procesos de crecimiento y desarrollo de las plantas, como la expansión celular, la división, el desarrollo reproductivo y las respuestas al estrés. Son componentes esenciales de las paredes celulares de las plantas y participan en numerosas vías metabólicas .

Sistemas de Administración Pulmonar

En aplicaciones médicas, el this compound se ha explorado para su uso en sistemas de administración pulmonar. Puede actuar como un agente bioadhesivo, lo cual es beneficioso para la administración dirigida de medicamentos dentro de los pulmones .

Aditivo Alimentario

Como aditivo alimentario, el this compound se utiliza por sus efectos prebióticos, contribuyendo a la salud intestinal al promover el crecimiento de bacterias beneficiosas. También se utiliza por sus propiedades espesantes y estabilizantes en diversos productos alimenticios .

Crecimiento y Desarrollo de la Fruta

En la ciencia agrícola, se ha descubierto que las AGPs desempeñan funciones cruciales en el crecimiento y desarrollo de la fruta debido a su diversidad estructural y presencia en la matriz extracelular de las células vegetales .

Mecanismo De Acción

- Natural Killer (NK) Cells and Macrophages : In cell and animal models, arabinogalactan enhances the activity of NK cells and macrophages, which play crucial roles in immune defense .

Mode of Action

Arabinogalactan interacts with its targets through several mechanisms:

- B Cell and T Cell Involvement : Vaccination studies show that arabinogalactan improves antigen-specific IgG and IgE responses, suggesting both B cell and T cell involvement .

Result of Action

The compound’s action leads to:

Análisis Bioquímico

Biochemical Properties

Arabinogalactan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, arabinogalactan is known to interact with glycosyltransferases, which are involved in the synthesis of glycoproteins and glycolipids. These interactions are essential for the proper assembly and function of the cell wall. Additionally, arabinogalactan can bind to lectins, which are proteins that recognize specific carbohydrate structures, thereby mediating cell-cell communication and signaling .

Cellular Effects

Arabinogalactan has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, arabinogalactan has been shown to activate immune cells, such as macrophages and natural killer cells, enhancing their ability to respond to pathogens . It also affects the expression of genes involved in cell growth and differentiation, thereby playing a role in tissue development and repair .

Molecular Mechanism

The molecular mechanism of arabinogalactan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Arabinogalactan can bind to cell surface receptors, triggering signaling cascades that lead to various cellular responses. It also acts as an inhibitor or activator of specific enzymes, thereby regulating metabolic pathways. For instance, arabinogalactan has been found to inhibit the activity of certain glycosidases, enzymes that break down complex carbohydrates . This inhibition can alter the composition of the cell wall and affect cell growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arabinogalactan can change over time. Studies have shown that arabinogalactan is relatively stable under various conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biological activity and its effects on cellular function. Long-term studies have demonstrated that arabinogalactan can have sustained effects on cell growth and differentiation, although the extent of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of arabinogalactan vary with different dosages in animal models. At low doses, arabinogalactan has been shown to enhance immune function and promote tissue repair. At high doses, it can have toxic or adverse effects, such as inducing inflammation or disrupting normal cellular processes . These threshold effects highlight the importance of optimizing the dosage of arabinogalactan for therapeutic applications.

Metabolic Pathways

Arabinogalactan is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its synthesis and degradation. It is synthesized by glycosyltransferases, which add arabinose and galactose residues to the growing polysaccharide chain. Arabinogalactan can also be degraded by glycosidases, which cleave the glycosidic bonds between the monosaccharides . These metabolic pathways are essential for maintaining the proper balance of arabinogalactan in the cell wall and ensuring its biological functions.

Transport and Distribution

Arabinogalactan is transported and distributed within cells and tissues through various mechanisms. It can be secreted into the extracellular matrix, where it interacts with other cell wall components. Arabinogalactan can also be transported to specific cellular compartments, such as the Golgi apparatus, where it undergoes further modifications . The transport and distribution of arabinogalactan are regulated by transporters and binding proteins that recognize its specific carbohydrate structures.

Subcellular Localization

The subcellular localization of arabinogalactan is crucial for its activity and function. Arabinogalactan is primarily localized in the cell wall, where it contributes to the structural integrity and mechanical properties of the cell. It can also be found in the plasma membrane, where it participates in cell signaling and communication . The localization of arabinogalactan is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Propiedades

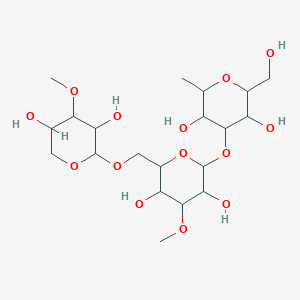

IUPAC Name |

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATHPVQTSSUFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864173 | |

| Record name | 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9036-66-2 | |

| Record name | D-Galacto-L-arabinan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Galactoarabinan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.